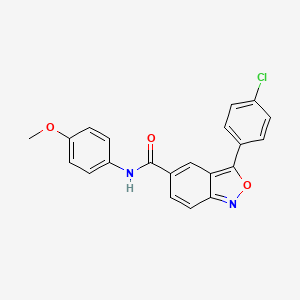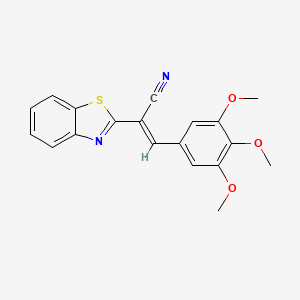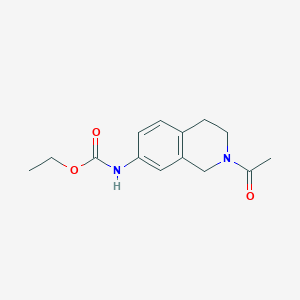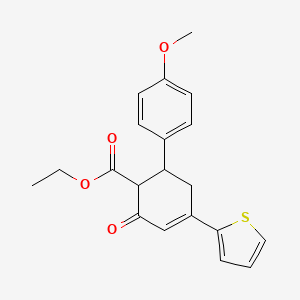![molecular formula C21H20FN3O4 B2388450 3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1798499-73-6](/img/structure/B2388450.png)
3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a pyrrolidine ring, and substituted phenyl and benzoyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Introduction of the pyrrolidine ring: This step involves the reaction of the oxadiazole intermediate with a suitable pyrrolidine derivative, often through nucleophilic substitution or cyclization reactions.
Substitution on the phenyl ring:
Addition of the fluorobenzoyl group: This final step typically involves the acylation of the pyrrolidine nitrogen with a 4-fluorobenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The fluorobenzoyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its ability to cross the blood-brain barrier.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenyl derivatives: Compounds like 3,4-dimethoxyphenylacetal and 3,4-dimethoxyphenyl methyl ketone share structural similarities.
Oxadiazole derivatives: Other 1,2,4-oxadiazole compounds with different substituents on the ring.
Fluorobenzoyl derivatives: Compounds with the 4-fluorobenzoyl group attached to different core structures.
Uniqueness
The uniqueness of 3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
IUPAC Name |
[2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-27-17-10-7-14(12-18(17)28-2)19-23-20(29-24-19)16-4-3-11-25(16)21(26)13-5-8-15(22)9-6-13/h5-10,12,16H,3-4,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVWQIFTQFVCHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC=C(C=C4)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388369.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2388371.png)

![1-[(4-Methylphenyl)methoxy]imidazole](/img/structure/B2388378.png)


![6-chloro-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl cyclopropanecarboxylate](/img/structure/B2388383.png)
![2-[[3,5-Bis(trifluoromethyl)phenyl]iminomethyl]phenol](/img/structure/B2388384.png)

![(Z)-4-((4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoic acid](/img/structure/B2388388.png)


